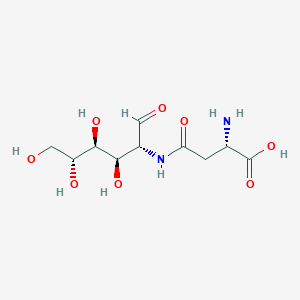
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine is a glycated amino acid derivative formed through the reaction of 2-deoxy-D-glucose with L-asparagine. This compound is of interest due to its role in protein glycation, a non-enzymatic posttranslational modification that has implications in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine typically involves the reaction of 2-deoxy-D-glucose with L-asparagine under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the glycosidic bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes where microorganisms are used to produce the precursor molecules, followed by chemical synthesis and purification steps. The use of bioreactors and advanced purification technologies ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the glycosidic bond to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the glycosidic bond with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted glycosides.
Scientific Research Applications
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound to study glycation reactions and their kinetics.
Biology: Investigated for its role in protein glycation and its effects on protein function.
Medicine: Studied for its potential involvement in diseases such as diabetes and Alzheimer’s disease.
Industry: Used in the development of glycation inhibitors and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine involves its interaction with proteins, leading to the formation of advanced glycation end products (AGEs). These AGEs can alter protein structure and function, contributing to various pathological conditions. The compound primarily targets lysine residues in proteins, forming stable glycation products through a series of chemical reactions.
Comparison with Similar Compounds
N-(2-Deoxy-D-glucos-2-yl)-L-lysine: Another glycated amino acid derivative with similar glycation properties.
N-(2-Deoxy-D-glucos-2-yl)-L-arginine: A compound with similar structure but different reactivity due to the presence of an arginine residue.
Comparison: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine is unique due to its specific interaction with asparagine residues, which can lead to different glycation patterns and biological effects compared to other glycated amino acids. Its unique structure allows for specific studies on the role of asparagine glycation in various biological processes.
Properties
Molecular Formula |
C10H18N2O8 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2S)-2-amino-4-oxo-4-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-4(10(19)20)1-7(16)12-5(2-13)8(17)9(18)6(15)3-14/h2,4-6,8-9,14-15,17-18H,1,3,11H2,(H,12,16)(H,19,20)/t4-,5-,6+,8+,9+/m0/s1 |
InChI Key |
AOZGFPNZEKCLLI-DPNYYRAHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)

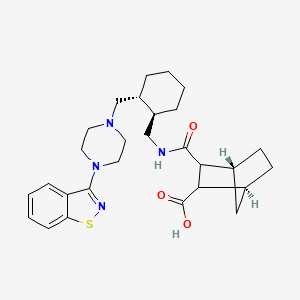
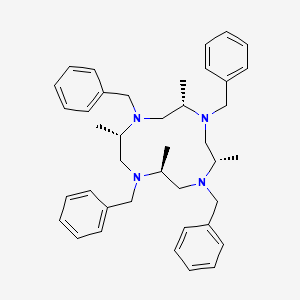
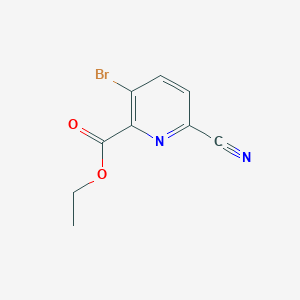
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
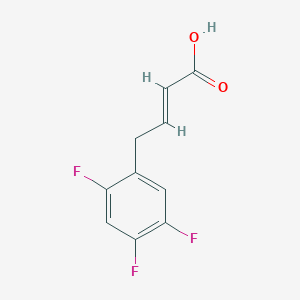


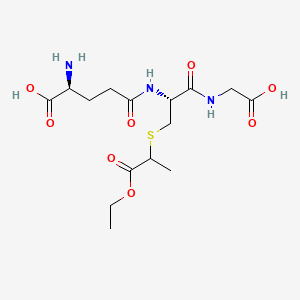
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)
